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These application notes outline novel research questions and detailed protocols for post-hoc

analyses of the Phase III EXPAND trial data for siponimod in secondary progressive multiple

sclerosis (SPMS). The objective is to leverage the comprehensive dataset to explore novel

therapeutic mechanisms and identify patient subgroups with differential treatment responses.

Introduction to the EXPAND Trial
The EXPAND trial was a pivotal, randomized, double-blind, placebo-controlled Phase III study

that evaluated the efficacy and safety of siponimod, a selective sphingosine-1-phosphate

(S1P) receptor modulator, in patients with SPMS. The trial successfully demonstrated that

siponimod significantly reduced the risk of disability progression compared to placebo.[1][2]

Key eligibility criteria included patients aged 18-60 years with an Expanded Disability Status

Scale (EDSS) score of 3.0-6.5 and documented disability progression in the prior two years.[2]

[3] MRI scans were conducted at baseline and at 12, 24, and 36 months.[1]

Quantitative Data Summary from the EXPAND Trial
The following tables summarize the key quantitative outcomes from the EXPAND trial and its

subsequent analyses.

Table 1: Primary and Key Secondary Clinical Endpoints
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Outcome
Siponimod
(n=1099)

Placebo
(n=546)

Hazard Ratio
(95% CI) / Risk
Reduction

p-value

3-Month

Confirmed

Disability

Progression

26% of patients 32% of patients
0.79 (0.65-0.95) /

21% reduction
0.013

6-Month

Confirmed

Disability

Progression

- -
26% risk

reduction
<0.05

Annualized

Relapse Rate
- - 55% reduction <0.05

Data sourced from multiple reports on the EXPAND trial results.[1][2][3]

Table 2: Key MRI Outcomes

Outcome Siponimod Placebo
% Reduction
vs. Placebo

p-value

Change in T2

Lesion Volume

Significantly less

increase
- - <0.0001

New or Enlarging

T2 Lesions
- - 80% reduction <0.0001

Gadolinium-

Enhancing T1

Lesions

- - 85% reduction <0.0001

Brain Volume

Loss (12 & 24

months)

Significantly

reduced
- - <0.05

Summary of MRI findings from post-hoc analyses of the EXPAND trial.[3][4]
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Table 3: Biomarker and Cognitive Outcomes

Outcome Siponimod Placebo Finding p-value

Blood

Neurofilament

Light Chain (NfL)

Levels (at 21

months)

-5.7% change

from baseline

+9.2% change

from baseline

Siponimod

significantly

reduced blood

NfL levels

0.0004

6-Month

Confirmed SDMT

Improvement

- -
62% increased

likelihood
0.007

6-Month

Confirmed SDMT

Worsening

- - 27% reduced risk 0.060

Data from post-hoc analyses of biomarker and cognitive data from the EXPAND trial.[4][5]

New Research Questions for Post-Hoc Analysis
Research Question 1: What is the temporal relationship
between changes in inflammatory biomarkers and
subsequent neuroaxonal damage and brain atrophy?
Rationale: While siponimod's effect on both inflammation and neurodegeneration is

established, the precise temporal sequence of these effects is not fully elucidated. This

analysis will investigate if early changes in a panel of inflammatory cytokines and chemokines

predict later changes in neurofilament light chain (NfL) levels and brain volume loss.

Research Question 2: Do advanced quantitative MRI
measures of tissue integrity predict cognitive decline
and disability progression?
Rationale: Conventional MRI measures in the EXPAND trial, such as T2 lesion volume, showed

treatment effects.[1] This post-hoc analysis will utilize advanced techniques on the existing MRI
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data to extract more subtle measures of tissue integrity, such as from Magnetization Transfer

Ratio (MTR) and Diffusion Tensor Imaging (DTI), to determine if these are more sensitive

predictors of clinical outcomes.

Research Question 3: Is there a pharmacogenomic
interaction between APOE genotype and the efficacy of
siponimod in slowing cognitive decline?
Rationale: The apolipoprotein E (APOE) genotype is a known risk factor for cognitive decline in

various neurological conditions.[6] This analysis will explore whether the APOE ε4 allele

modifies the treatment effect of siponimod on cognitive outcomes, potentially identifying a

patient subgroup with enhanced therapeutic benefit.

Experimental Protocols
Protocol 1: Longitudinal Analysis of Inflammatory
Biomarkers and Neurodegeneration

Sample Selection: Utilize stored plasma samples from all consenting participants in the

EXPAND trial at baseline, 6, 12, and 24 months.

Cytokine and Chemokine Profiling:

Thaw plasma samples on ice.

Perform a multiplex immunoassay (e.g., Luminex-based assay) to quantify a panel of pro-

and anti-inflammatory cytokines and chemokines. The panel should include, but not be

limited to: IL-1β, IL-6, TNF-α, IFN-γ, IL-10, TGF-β, CCL2 (MCP-1), and CXCL10 (IP-10).

Follow the manufacturer's protocol for the chosen multiplex assay kit, including standard

curve generation and quality control checks.

Neurofilament Light Chain (NfL) Quantification:

Use a high-sensitivity single-molecule array (Simoa) immunoassay for the quantification of

NfL in plasma samples.
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Follow the established protocol for the Simoa NfL assay, ensuring appropriate sample

dilution and calibration.

Brain Volume Measurement:

Utilize the existing MRI data from the EXPAND trial.

Employ a validated, automated software pipeline (e.g., SIENA) to calculate the percentage

brain volume change (PBVC) between baseline and subsequent time points.

Statistical Analysis:

Use a mixed-effects model to analyze the longitudinal changes in cytokine/chemokine

levels, NfL, and brain volume, with treatment group, time, and their interaction as fixed

effects.

Employ time-lagged correlation analyses to investigate the temporal relationship between

early changes in inflammatory markers and subsequent changes in NfL and brain volume.

Protocol 2: Advanced Quantitative MRI Analysis for
Prediction of Clinical Outcomes

MRI Data Pre-processing:

Retrieve raw MRI data (T1-weighted, T2-weighted, FLAIR, and MTR scans) from the

EXPAND trial database.

Perform standardized pre-processing steps, including noise reduction, intensity

normalization, and brain extraction.

Magnetization Transfer Ratio (MTR) Analysis:

Co-register MTR scans to the T1-weighted images.

Generate MTR maps and calculate mean MTR values within normal-appearing white

matter (NAWM), cortical gray matter (cGM), and T2 lesions.

Diffusion Tensor Imaging (DTI) Analysis (if data available):
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If DTI data was acquired, perform eddy current and motion correction.

Calculate fractional anisotropy (FA) and mean diffusivity (MD) maps.

Extract mean FA and MD values from NAWM and cGM.

Statistical Analysis:

Use Cox proportional hazards models to assess the predictive value of baseline and

changes in MTR, FA, and MD for time to confirmed disability progression (CDP) and

cognitive worsening (sustained ≥4-point decrease in SDMT).

Incorporate these quantitative MRI measures as covariates in the models, adjusting for

baseline clinical and demographic variables.

Protocol 3: Pharmacogenomic Analysis of APOE
Genotype and Cognitive Outcomes

Genomic DNA Extraction and APOE Genotyping:

If not already available, extract genomic DNA from stored whole blood samples from

consenting participants.

Perform APOE genotyping using a validated method, such as TaqMan SNP genotyping

assays for rs429358 and rs7412, to determine the ε2, ε3, and ε4 allele status.

Cognitive Data:

Utilize the longitudinal cognitive data collected in the EXPAND trial, specifically the Symbol

Digit Modalities Test (SDMT), Paced Auditory Serial Addition Test (PASAT), and Brief

Visuospatial Memory Test-Revised (BVMT-R) scores.

Statistical Analysis:

Categorize patients based on APOE ε4 carrier status (presence vs. absence of at least

one ε4 allele).
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Incorporate an interaction term for treatment group and APOE ε4 status in a mixed-effects

model for repeated measures to analyze the longitudinal cognitive scores.

A significant interaction term would indicate that the effect of siponimod on cognitive

performance differs by APOE genotype.

Perform subgroup analyses to compare the treatment effect of siponimod in APOE ε4

carriers versus non-carriers.
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Caption: Siponimod's dual mechanism of action on immune and central nervous system cells.
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Post-Hoc Analysis Workflow

Research Question 1: Biomarkers Research Question 2: Advanced MRI Research Question 3: Pharmacogenomics
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Diffusion Tensor Imaging
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Time-Lagged Correlation Cox Proportional Hazards Model Mixed-Effects Model with
Interaction Term

Click to download full resolution via product page

Caption: Workflow for the proposed post-hoc analyses of the EXPAND trial data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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